molecular formula C11H8ClFN2OS B5249116 2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5249116
M. Wt: 270.71 g/mol
InChI Key: OIIPZSCPZWMOFQ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Halogenation: Introduction of chloro and fluoro substituents on the benzene ring using halogenating agents such as chlorine and fluorine gas or their derivatives.

    Thiazole Formation: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated ketone or aldehyde under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the thiazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the benzene ring and the thiazole moiety.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Halogenating Agents: Chlorine, fluorine, or their derivatives for halogenation.

    Lewis Acids: Aluminum chloride for Friedel-Crafts acylation.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • 2-chloro-6-fluoro-N-(5-ethyl-1,3-thiazol-2-yl)benzamide
  • 2-chloro-6-fluoro-N-(5-methyl-1,3-oxazol-2-yl)benzamide

Uniqueness

2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring and the presence of the thiazole moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c1-6-5-14-11(17-6)15-10(16)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPZSCPZWMOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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